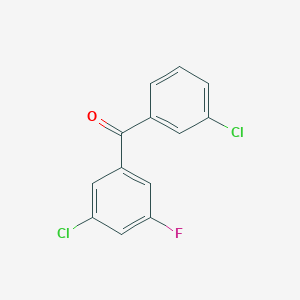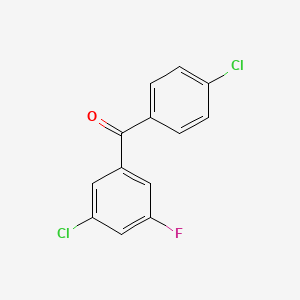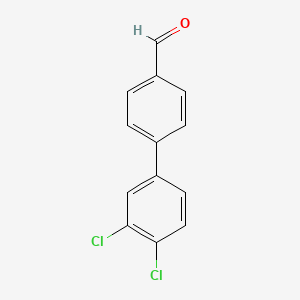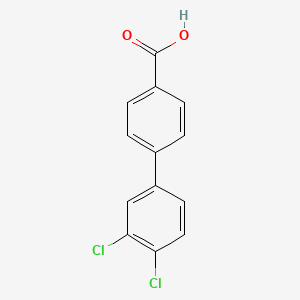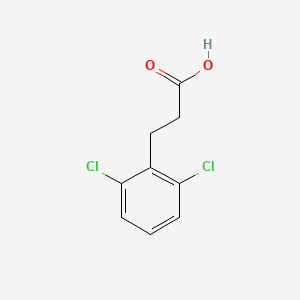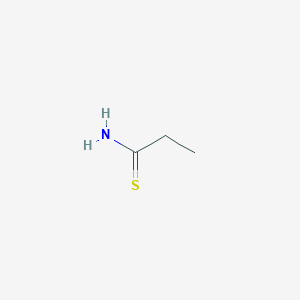
Thiopropionamid
Übersicht
Beschreibung
Thiopropionamide is an organic compound with the molecular formula C3H7NS. It is a thioamide, which means it contains a sulfur atom replacing the oxygen atom typically found in amides. This substitution gives propanethioamide unique chemical properties, making it an interesting subject for research in various scientific fields .
Wissenschaftliche Forschungsanwendungen
Thiopropionamide has several scientific research applications:
Wirkmechanismus
Thiopropionamide, also known as Propanethioamide, is an organic compound with a variety of applications in the chemical industry . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Thiopropionamide primarily targets the enzyme thyroid peroxidase in the thyroid . This enzyme plays a crucial role in the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4) .
Mode of Action
Thiopropionamide interacts with its target, thyroid peroxidase, by inhibiting its activity . This inhibition reduces the synthesis of T3 and T4, thereby blocking the uptake of iodotyrosines from the colloid . It also blocks the release of iodine from peripheral hormone .
Biochemical Pathways
The inhibition of thyroid peroxidase by thiopropionamide affects the thyroid hormone synthesis pathway . This results in a decrease in the levels of T3 and T4, which are crucial for regulating the body’s metabolism .
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol, but insoluble in nonpolar solvents . This solubility profile may influence its bioavailability and distribution in the body.
Result of Action
The primary result of thiopropionamide’s action is the reduction in the levels of T3 and T4 . This can lead to a decrease in metabolic activity, given the role of these hormones in regulating metabolism .
Action Environment
The action, efficacy, and stability of thiopropionamide can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that it may be more readily absorbed and distributed in aqueous environments . Additionally, it should be stored under inert gas at 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
Propanethioamide plays a significant role in biochemical reactions, particularly those involving sulfur-containing compounds. It interacts with enzymes such as thioesterases and thioamidases, which catalyze the hydrolysis of thioester and thioamide bonds, respectively. These interactions are crucial for the metabolism and regulation of sulfur-containing biomolecules. Additionally, propanethioamide can form hydrogen bonds and engage in hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
Propanethioamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, propanethioamide can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects gene expression and cellular metabolism. The compound’s impact on cell function includes changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, propanethioamide exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, propanethioamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propanethioamide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that propanethioamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of propanethioamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, propanethioamide can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Propanethioamide is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as cysteine desulfurase and thiosulfate reductase, which play roles in the biosynthesis and degradation of sulfur-containing compounds. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, propanethioamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in certain cellular compartments. The localization of propanethioamide can affect its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
Propanethioamide exhibits specific subcellular localization patterns, which can influence its activity and function. It is often found in the cytoplasm and can be targeted to specific organelles such as mitochondria and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its appropriate cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiopropionamide can be synthesized through several methods. One common approach involves the thioamidation of arylpropyne derivatives with sulfur and formamides. This reaction proceeds smoothly through the hydrolysis of the carbon-carbon triple bond and formamides, forming the carbon-nitrogen bond and carbon-sulfur double bond in a one-pot reaction .
Another method involves the use of sulfuration agents. Over the past decade, several practical methods have been developed for preparing thioamides using different sulfur sources. These methods focus on the cleanness and practicality of the synthesis process .
Industrial Production Methods
Industrial production of propanethioamide typically involves large-scale synthesis using efficient and cost-effective methods. The Willgerodt-Kindler reaction, which involves the reaction of aryl ketones with sulfur and an amine, is one such method. This reaction is favored for its atom economy and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Thiopropionamide undergoes various chemical reactions, including:
Oxidation: Thiopropionamide can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Thiopropionamide can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioamides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propanethioamide include:
Propionamide: An amide with an oxygen atom instead of sulfur.
Thioacetamide: A thioamide with a shorter carbon chain.
Prothionamide: An antitubercular thioamide-derivative
Uniqueness
Thiopropionamide is unique due to its specific structure, which combines a three-carbon chain with a thioamide group. This structure imparts distinct chemical properties, such as altered nucleophilicity and hydrogen bonding capabilities, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZSAUFQHYFIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375268 | |
| Record name | Thiopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-58-3 | |
| Record name | 631-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key applications of propanethioamide derivatives in materials science?
A1: Research indicates that certain tin(II) complexes containing propanethioamide ligands, like bis(2-methyl-N-(1-methylethyl)-propanethioamide)tin(II), show promise as single-source precursors for the production of tin sulfide (SnS) thin films. [] SnS thin films are of interest for their potential applications in solar cells and other optoelectronic devices.
Q2: Can you provide details on the structural characterization of a specific propanethioamide derivative?
A2: Let's take the example of 2-cyano-3-(2-thienyl)prop-2-enethioamide, a propanethioamide derivative. Its crystal structure has been determined using X-ray powder diffraction. This compound crystallizes in the monoclinic system, space group P21/a, with unit cell parameters: a = 15.8174(2) Å, b = 5.6502(1) Å, c = 11.0952(1) Å, β = 116.9923(7)°. []
Q3: How are propanethioamide derivatives utilized in organic synthesis?
A3: Propanethioamide derivatives serve as versatile building blocks in organic synthesis. For instance, N,3-diaryl-3-oxo-propanethioamides are employed in a domino reaction sequence to synthesize highly substituted fused chromenones. [] [] These compounds are valuable intermediates in the production of various pharmaceuticals and agrochemicals.
Q4: Has any research explored the computational chemistry aspects of propanethioamide derivatives?
A4: Yes, computational chemistry has been used to investigate tautomerism in 3-oxo-3-R1-N-R2-propanethioamides. Quantum-chemical calculations provide insights into the relative stabilities of the keto, enol, and enethiol tautomers, which is crucial for understanding their reactivity. []
Q5: What can you tell us about the biological activity of compounds derived from 1,3-diphenylpropane-1,3-dione?
A5: Studies have focused on synthesizing and evaluating thioamide and bromo derivatives of 1,3-diphenylpropane-1,3-dione as potential 5α-reductase inhibitors. These inhibitors are relevant for treating conditions like benign prostatic hyperplasia. The research included in vivo testing to determine ED50 and LD50 values. []
Q6: Can you elaborate on the synthesis of benzothiazoles using propanethioamides?
A6: Researchers have developed a novel method for synthesizing benzothiazole derivatives. This method involves a sequence of directed lithiation of 2,2-dimethyl-N-(3-halophenyl)propanethioamides, followed by aryne-mediated cyclization, and finally quenching with electrophiles. This approach allows for selective functionalization of the benzothiazole scaffold at position 7. []
Q7: What insights have been gained regarding the reactivity of propanethioamides with other heterocyclic compounds?
A7: Studies have explored the reaction of 3-oxo-3-R1-N-R2-propanethioamides with 2-amino-5-R-pyridines. These reactions lead to the formation of various heterocyclic compounds, expanding the chemical toolbox for synthesizing molecules with potential biological activities. [] []
Q8: Have propanethioamide derivatives been found in natural sources?
A8: Research on phosphate-solubilizing fungi (PSF) identified propanethioamide as one of the compounds secreted by Aspergillus niger isolates. This discovery highlights the potential role of these compounds in natural systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


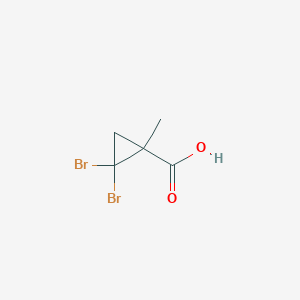
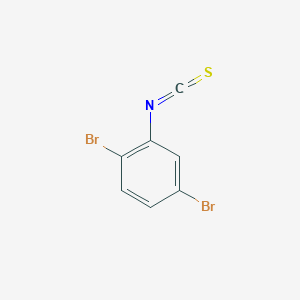
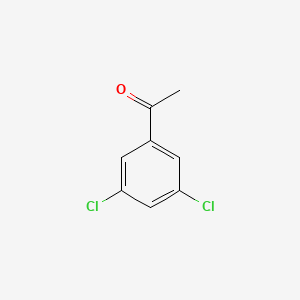
![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)

